Bombinin H3

Antimicrobial Peptide Bombinin MIC

Bombinin H3 is a 20-amino acid antimicrobial peptide uniquely characterized by a D-alloisoleucine residue at position 2, which critically influences its membrane-disruptive activity and stereochemical properties. Its lethal concentrations against S. aureus (2.4 μM) and E. coli (3.7 μM) are superior to analogs H4/H5, enabling lower material consumption in high-throughput screening. This peptide is an indispensable tool for studying sequence-stereochemistry-function relationships, membrane selectivity, and the balance between antimicrobial efficacy and hemolytic toxicity. Always request accompanying analytical documentation (HPLC, MS) to confirm identity and purity. Order now for reliable, high-purity material essential for reproducible membrane interaction research.

Molecular Formula C90H163N23O21S
Molecular Weight 1935.5 g/mol
Cat. No. B12386545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBombinin H3
Molecular FormulaC90H163N23O21S
Molecular Weight1935.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)N)N
InChIInChI=1S/C90H163N23O21S/c1-21-53(16)71(93)87(131)112-75(55(18)23-3)89(133)99-45-70(119)113-35-28-31-65(113)86(130)110-73(52(14)15)90(134)108-61(38-48(6)7)79(123)97-43-68(117)101-59(32-36-135-20)82(126)109-72(51(12)13)88(132)98-44-69(118)103-64(46-114)85(129)100-56(19)77(121)106-60(37-47(4)5)78(122)96-41-66(115)95-42-67(116)102-62(39-49(8)9)83(127)107-63(40-50(10)11)84(128)105-57(29-24-26-33-91)80(124)104-58(30-25-27-34-92)81(125)111-74(76(94)120)54(17)22-2/h47-65,71-75,114H,21-46,91-93H2,1-20H3,(H2,94,120)(H,95,115)(H,96,122)(H,97,123)(H,98,132)(H,99,133)(H,100,129)(H,101,117)(H,102,116)(H,103,118)(H,104,124)(H,105,128)(H,106,121)(H,107,127)(H,108,134)(H,109,126)(H,110,130)(H,111,125)(H,112,131)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,71-,72-,73-,74-,75+/m0/s1
InChIKeyHOZAACHZLLSLOP-DIFVPEQRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bombinin H3: An Amphibian-Derived Antimicrobial Peptide with D-Alloisoleucine


Bombinin H3 is a 20-amino acid, mildly cationic antimicrobial peptide (AMP) belonging to the bombinin H family, originally isolated from the skin secretions of the yellow-bellied toad, Bombina variegata [1]. A key characteristic of Bombinin H3 is the presence of a D-alloisoleucine residue at position 2 in its sequence [2], a post-translational modification that distinguishes it from canonical all-L peptides. Bombinins H, including H3, are characterized by their hydrophobic nature and are known to exhibit both antimicrobial and hemolytic activities [3], a functional profile that necessitates careful consideration in research applications.

Why Bombinin H3 Cannot Be Substituted with In-Class Analogs Without Validation


The bombinin H family exhibits significant sequence heterogeneity, particularly at positions 1, 2, and 8, which results in substantial functional divergence among its members [1]. Even a single amino acid change or stereochemical inversion can drastically alter a peptide's antimicrobial potency and hemolytic profile [2]. Therefore, assuming functional equivalence between Bombinin H3 and other closely related analogs like Bombinin H2, H4, or H5 is scientifically invalid. Researchers must select the specific peptide based on its unique, experimentally determined quantitative profile to ensure experimental reproducibility and accurate interpretation of results, as the following evidence will demonstrate.

Quantitative Differentiation of Bombinin H3 from Closest Analogs: A Comparative Analysis


Bombinin H3 Demonstrates Superior Potency Against Staphylococcus aureus Compared to H4 and H5

Against the Gram-positive bacterium Staphylococcus aureus Cowan 1, Bombinin H3 exhibits a lower lethal concentration (LC), indicating greater potency, than Bombinin H4 and Bombinin H5 when tested under comparable conditions [1].

Antimicrobial Peptide Bombinin MIC

Bombinin H3 Exhibits Enhanced Activity Against Escherichia coli Relative to Bombinin H4 and H5

Bombinin H3 displays a lower lethal concentration (LC) against the Gram-negative bacterium Escherichia coli D21 when compared to the closely related peptides Bombinin H4 and Bombinin H5 [1].

Antimicrobial Peptide Bombinin MIC

Sequence and Stereochemical Divergence Between Bombinin H3 and Bombinin H2 at Position 2

A key differentiating feature of Bombinin H3 is the presence of a D-alloisoleucine residue at position 2, a feature it shares with Bombinins H4 and H5 [1]. This stereochemistry is distinct from that of Bombinin H2, which lacks the D-amino acid at this position [2].

Peptide Chemistry Stereochemistry Bombinin

Functional Dichotomy: Bombinins vs. Bombinins H in Hemolytic Activity

A fundamental class-level differentiation exists between two subfamilies: 'bombinins' are described as 'virtually inactive in haemolysis assays', whereas 'bombinins H' (which includes Bombinin H3) 'lyse erythrocytes' [1].

Antimicrobial Peptide Hemolysis Bombinin

Targeted Research Applications for Bombinin H3 Based on Its Differentiated Profile


Broad-Spectrum Antibacterial Assays Requiring Potency at Low Micromolar Concentrations

Based on its LC values of 2.4 μM and 3.7 μM against S. aureus and E. coli respectively , Bombinin H3 is well-suited as a reference peptide or active comparator in studies aimed at evaluating the efficacy of novel antimicrobials or investigating the mechanism of action against model Gram-positive and Gram-negative bacteria. Its higher potency relative to H4 and H5 can lead to lower material consumption in large-scale screening campaigns.

Investigations into the Structure-Function Relationship of D-Amino Acid-Containing AMPs

The presence of a D-alloisoleucine at position 2 distinguishes Bombinin H3 (and H4/H5) from its H2 analog [1]. This makes Bombinin H3 an essential tool for comparative studies exploring how a single stereochemical inversion affects peptide structure, membrane interaction, proteolytic stability, and overall biological function [2].

Mechanistic Studies of Membrane Permeabilization and Pore Formation

Bombinin H3 is established as a membrane-active peptide [3]. Its dual activity profile—being bactericidal and hemolytic [4]—positions it as a valuable model for studying the physicochemical principles that govern peptide-membrane interactions, selectivity, and the balance between antimicrobial efficacy and eukaryotic cell toxicity.

Synthetic Peptide Chemistry and Epimerization Studies

Bombinin H3 serves as a reference standard for the synthesis and characterization of peptides containing D-alloisoleucine [5]. Its unique sequence can be used as a template to design novel epimeric peptide libraries to screen for candidates with improved therapeutic indices.

Technical Documentation Hub

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